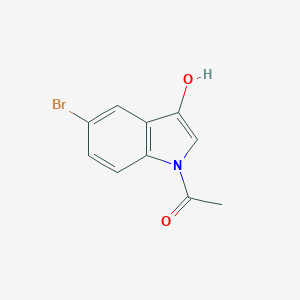

N-Acetyl-5-Bromo-3-Hydroxyindole

Vue d'ensemble

Description

"N-Acetyl-5-Bromo-3-Hydroxyindole" is a compound that can be categorized within the broader class of indoles—a vital group of compounds with significant biological and chemical properties. Indoles and their derivatives have been extensively studied for their diverse chemical reactions, synthesis methods, and physical and chemical properties. Research has explored various indole derivatives, including their synthesis, molecular structure, and reactivity, contributing to fields ranging from medicinal chemistry to materials science.

Synthesis Analysis

The synthesis of indole derivatives, including bromoindoles and hydroxyindoles, often involves reactions that introduce functional groups at specific positions on the indole nucleus. Techniques such as alkylation, acylation, and oxidation play crucial roles in these syntheses. For instance, the oxidation chemistry of 5-hydroxyindole under biomimetic conditions can produce complex mixtures of oligomeric products, illustrating the reactivity of hydroxyindole derivatives (Napolitano, d’Ischia, & Prota, 1988).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including NMR, are fundamental in elucidating the molecular structure of indole derivatives. These techniques have been used to determine the structure of complex indole derivatives, showcasing the importance of molecular structure analysis in understanding the properties and reactivity of such compounds (Hugel, Greenwood, & Mackay, 1992).

Chemical Reactions and Properties

Indole derivatives undergo a wide range of chemical reactions, including electrophilic substitution, which plays a significant role in functionalizing the indole nucleus. Such reactions are pivotal for synthesizing new indole-based compounds with potential biological activities. The reactivity pattern of indole derivatives towards electrophilic substitution reactions has been demonstrated in studies exploring the synthesis of new compounds with antimicrobial activities (Donawade & Gadaginamath, 2005).

Applications De Recherche Scientifique

Glioma Cell Proliferation and Metabolism

A study explored the impact of a 3-acetyl analogue of 5-hydroxyindole on rat C6 glioma cell functions. The compound, at 10 μmol/L concentration, significantly reduced mitochondrial membrane potential, induced autophagy, and decreased the proliferation of C6 glioma cells. This effect was comparable to rotenone, an inhibitor of cell respiration (Panada et al., 2022).

Antimicrobial Activity

A derivative of 5-hydroxyindole, specifically 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile, was synthesized and screened for its antimicrobial activities. This research highlights the potential of modified 5-hydroxyindoles in antimicrobial applications (Gadaginamath & Patil, 2002).

Chemiluminescence Detection

A sensitive high-performance liquid chromatographic method with chemiluminescence detection for 5-hydroxyindoles, including N-acetyl-5-hydroxytryptamine, was developed. This method, using 4-dimethylaminobenzylamine, enables sensitive detection of these compounds in human platelet-poor plasma (Ishida et al., 2000).

Potentiation of Receptor-Mediated Responses

5-Hydroxyindole was found to potentiate human alpha 7 nicotinic acetylcholine receptors (nAChRs) mediated responses. This indicates a potential neurological application, enhancing neurotransmitter efficacy (Zwart et al., 2002).

Liquid Chromatographic Determination

A novel liquid chromatographic method was described for 5-hydroxyindoles, providing improved selectivity and sensitivity. This method involves precolumn derivatization and separation of the derivatives using a fluorous LC column, useful in analyzing these compounds in human plasma (Sakaguchi et al., 2015).

Electrochemical Oxidation Study

The electrochemical oxidation of 5-hydroxyindole-3-acetamide was studied, proposing an oxidation route to various hydroxylated dimers. This research provides insights into the electrochemical behavior of such compounds (Goyal & Sangal, 2005).

In Vitro Antiproliferative Activity

A study on N-aryl thioureas and 3-bromo-acetylacetone condensation revealed the synthesis of aminothiazoles and iminodihydrothiazoles, showing moderate in vitro antiproliferative activity on human cervical cancer cells (Shi et al., 2011).

Online Photocatalytic Derivatization

An online photocatalytic device was developed for fluorescence derivatization of 5-hydroxyindoles, providing a sensitive and selective liquid chromatographic method for their determination (Todoroki et al., 2006).

Neuroendocrine Tumors Marker

5-Hydroxyindole acetic acid, a marker in neuroendocrine tumors, has been a significant biochemical marker in diagnosing and monitoring these tumors. This review discusses its clinical utility and the challenges in its analysis (Ewang-Emukowhate et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(5-bromo-3-hydroxyindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLVOYIZHIXSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150659 | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-5-Bromo-3-Hydroxyindole | |

CAS RN |

114165-30-9 | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

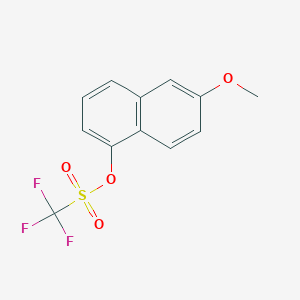

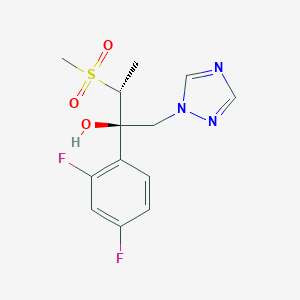

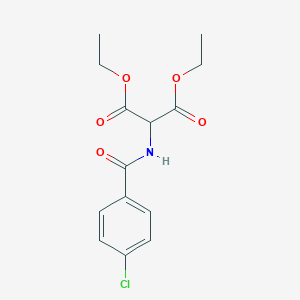

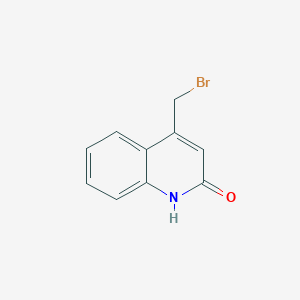

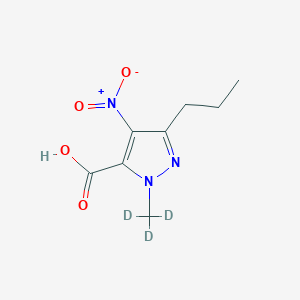

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.